molecular formula C11H13NO3 B2976968 2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester CAS No. 1031667-63-6

2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester

Cat. No. B2976968
CAS RN: 1031667-63-6
M. Wt: 207.229
InChI Key: SXCSEBGBTXPJHU-UHFFFAOYSA-N
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Description

“2H-1,4-Benzoxazine-6-carboxylic acid, 3,4-dihydro-3-methyl-, methyl ester” is a chemical compound with the CAS Number: 1031667-63-6 . It has a molecular weight of 207.23 and its IUPAC name is methyl 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate . It is a white to yellow solid .


Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, has been described in the literature . These acids resulted from the hydrogen carbonate hydrolysis of their corresponding esters, which were prepared by the condensation of salicylamide with various aldehydes and ketones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3/c1-7-6-15-10-4-3-8(11(13)14-2)5-9(10)12-7/h3-5,7,12H,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.

Mechanism of Action

The mechanism of action of BMME is not well understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. BMME has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects
BMME has been shown to have various biochemical and physiological effects on cells and tissues. In vitro studies have shown that BMME can induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the elimination of damaged or abnormal cells. BMME has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancers.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMME in lab experiments is its ability to form stable and highly crosslinked polymers, which have excellent thermal and mechanical properties. This makes BMME an ideal candidate for the synthesis of advanced materials such as composites and coatings. However, one of the limitations of using BMME is its relatively high cost and limited availability, which can make it difficult to obtain in large quantities for industrial-scale applications.

Future Directions

The unique properties of BMME have led to a growing interest in its potential applications in various fields of research. Some of the future directions for BMME research include:
1. Development of new drugs: BMME has shown promising antitumor and antiviral activities, and further research is needed to explore its potential as a candidate for the development of new drugs.
2. Synthesis of advanced materials: BMME has excellent thermal and mechanical properties, and further research is needed to explore its potential as a monomer for the synthesis of advanced materials such as composites and coatings.
3. Mechanistic studies: The mechanism of action of BMME is not well understood, and further research is needed to explore its interactions with cellular proteins and enzymes.
4. Toxicity studies: Although BMME has shown promising results in various studies, its toxicity profile is not well understood, and further research is needed to evaluate its safety for human use.
In conclusion, BMME is a unique and versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to explore its full potential and to address some of the limitations associated with its use.

Synthesis Methods

The synthesis of BMME involves the reaction of 3,4-dihydro-3-methylphthalic anhydride with methanol in the presence of a catalyst such as sulfuric acid. The reaction leads to the formation of BMME, which can be isolated and purified using various methods such as chromatography.

Scientific Research Applications

BMME has been extensively studied for its potential applications in various fields of research. In the field of materials science, BMME has been used as a monomer for the synthesis of various polymers such as polybenzoxazines, which have excellent thermal and mechanical properties. In the field of pharmacology, BMME has been shown to possess antitumor and antiviral activities, making it a potential candidate for the development of new drugs.

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

methyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-6-15-10-4-3-8(11(13)14-2)5-9(10)12-7/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSEBGBTXPJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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